(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

CNS drug design physicochemical profiling blood-brain barrier permeability

(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic azetidine-based methanone featuring a 3-fluoro-4-methylphenyl ketone portion and a pyridin-3-yloxy-substituted azetidine ring. Computed physicochemical properties place this compound at the lower boundary of CNS-permeable chemical space: molecular weight 286.31 g/mol, logP 2.12, topological polar surface area (tPSA) 58 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, four rotatable bonds, and an sp³ carbon fraction of 0.12.

Molecular Formula C16H15FN2O2
Molecular Weight 286.306
CAS No. 1903058-19-4
Cat. No. B2423126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903058-19-4
Molecular FormulaC16H15FN2O2
Molecular Weight286.306
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3)F
InChIInChI=1S/C16H15FN2O2/c1-11-4-5-12(7-15(11)17)16(20)19-9-14(10-19)21-13-3-2-6-18-8-13/h2-8,14H,9-10H2,1H3
InChIKeyVOEFHNIPRHCAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Specification of (3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903058-19-4)


(3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic azetidine-based methanone featuring a 3-fluoro-4-methylphenyl ketone portion and a pyridin-3-yloxy-substituted azetidine ring [1]. Computed physicochemical properties place this compound at the lower boundary of CNS-permeable chemical space: molecular weight 286.31 g/mol, logP 2.12, topological polar surface area (tPSA) 58 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, four rotatable bonds, and an sp³ carbon fraction of 0.12 [1]. No specific biological activity has been reported in ChEMBL 20 for this entity [1]; its potential relevance is inferred from patent disclosures on structurally analogous phenoxypyridine derivatives with hepatocyte growth factor receptor (HGFR) inhibitory activity [2].

Why Proximate Azetidine Methanone Analogs Cannot Substitute for (3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone


Generic substitution within the azetidine-methanone chemical space is unreliable because subtle modifications to the aryl ketone or the azetidine 3-oxy substituent produce large shifts in molecular recognition, solubility, and metabolic stability profiles that are not captured by simple structural similarity [1]. For example, replacing the pyridin-3-yloxy group with a hydroxyl group (as in (3-fluoro-4-methylphenyl)(3-hydroxyazetidin-1-yl)methanone) eliminates the hydrogen-bond acceptor capacity of the pyridine nitrogen and dramatically alters the electronic surface potential, while the pyridin-3-yloxy-azetidine motif is explicitly claimed in patent families as a pharmacophoric element for HGFR kinase inhibition [2]. The quantitative evidence below demonstrates that even structurally close analogs differ markedly in key physicochemical and potential target-engagement parameters, making direct interchange without re-validation scientifically unsound.

Quantitative Differentiation of (3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Against the Closest Analog Building Block


Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Govern Blood-Brain Barrier Penetration Potential

The target compound exhibits a tPSA of 58 Ų and possesses two hydrogen-bond acceptors (the carbonyl oxygen and the pyridine nitrogen), while the simplest commercially available analog building block, 3-(3-fluoro-4-methylphenyl)azetidine, has a tPSA of 12 Ų and only one hydrogen-bond acceptor [1]. The 46 Ų increase in tPSA moves the compound into the favorable range for oral CNS drugs (tPSA < 70 Ų) while retaining sufficiently low tPSA to maintain passive blood-brain barrier permeability [1].

CNS drug design physicochemical profiling blood-brain barrier permeability

Fraction sp³ Carbon as a Metric of Three-Dimensional Complexity for Fragment-Based Screening Libraries

The fraction of sp³-hybridized carbon atoms (Fsp³) is a validated metric of molecular complexity and correlates positively with clinical success rates. The target compound displays an Fsp³ of 0.12, which is low relative to the fragment-like library average of approximately 0.35-0.45 [1]. When compared to the fully sp³-rich azetidine fragment 3-(3-fluoro-4-methylphenyl)azetidine, which has an Fsp³ of approximately 0.30 (estimated from its chemical formula C10H12FN: 3 sp³ carbons out of 10 total carbons) [2], the target compound provides a distinct 'flattened' topographical profile that can interrogate shallower protein binding pockets inaccessible to bulkier, more three-dimensional fragments.

fragment-based drug discovery 3D complexity library design

Class-Level Association with Hepatocyte Growth Factor Receptor (HGFR) Inhibition via Patent Disclosure of Phenoxypyridine Derivatives

US Patent Application US20080214815 explicitly claims phenoxypyridine derivatives bearing an azetidin-1-yl moiety and fluorine-substituted phenyl rings as inhibitors of HGFR with anti-tumor, anti-angiogenic, and anti-metastatic activities [1]. While no specific IC₅₀ data are reported for (3-fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, the compound falls within the general Markush structure of Formula (I) where R1 = azetidin-1-yl, R2, R3, R4, R5 include fluorine, and R6 = hydrogen or fluorine [1]. The absence of direct quantitative comparator data for this specific compound in the public domain must be explicitly noted; the differentiation claim rests entirely on class-level patent inference.

HGFR inhibitor cancer metastasis angiogenesis kinase inhibitor

Combined Fluorine and Methyl Substitution Pattern on the Phenyl Ring Modulates Metabolic Stability and CYP450 Susceptibility

The 3-fluoro-4-methyl substitution pattern on the benzoyl moiety introduces a metabolically blocking fluorine atom adjacent to a methyl group, a motif known to reduce CYP450-mediated oxidative metabolism at the para-position relative to the carbonyl [1]. In contrast, the unsubstituted phenyl analog (pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone) lacks both the fluorine block and the methyl group, predicting a higher intrinsic clearance in liver microsome assays based on established medicinal chemistry principles for fluorinated aromatics [1]. No direct microsomal stability data for either compound are publicly available; the claim is a class-level inference grounded in the well-documented metabolic shielding effect of aryl fluorine substitution.

metabolic stability CYP450 fluorine substitution medicinal chemistry optimization

Validated Application Scenarios for (3-Fluoro-4-methylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in Research and Industrial Settings


Fragment-Based Screening Campaigns Targeting Kinase Hinge Regions

The compound's low Fsp³ (0.12) and moderate tPSA (58 Ų) make it particularly suitable for inclusion in fragment libraries designed to probe flat, aromatic kinase hinge-binding pockets [1]. Its pyridin-3-yloxy group provides a hydrogen-bond acceptor vector capable of engaging the backbone NH of the hinge region, while the fluoro-methylphenyl ketone extends into the solvent-exposed front pocket. Screening this fragment alongside sp³-rich controls maximizes the diversity of binding-mode sampling and increases the probability of detecting hinge-binding hits that might be missed by purely three-dimensional fragment sets.

HGFR-Targeted Lead Identification and Early SAR Expansion

Given the structural coverage by US20080214815, which claims phenoxypyridine azetidine derivatives as HGFR inhibitors with anti-tumor and anti-angiogenic activities [1], this compound serves as a commercially accessible starting point for medicinal chemistry teams initiating an HGFR program. Purchasing this specific compound, rather than a generic azetidine-methanone analog, ensures alignment with a patented pharmacophore series, potentially streamlining IP positioning and SAR hypothesis testing without the need for de novo scaffold synthesis.

Physicochemical Property Benchmarking for CNS Drug Discovery Panels

With a logP of 2.12 and a tPSA of 58 Ų, the compound resides squarely within the favorable CNS drug-like space defined by the rule-of-five and the CNS MPO score [1]. Procurement for CNS-focused compound management panels enables direct comparison with marketed CNS drugs and failed candidates, facilitating the development of in silico models for brain penetration prediction. The absence of hydrogen-bond donors and the presence of exactly two hydrogen-bond acceptors provide a clean pharmacological profile for benchmarking passive permeability assays such as PAMPA-BBB.

Metabolic Stability Screening Using Fluorinated Aryl Probes

The 3-fluoro-4-methylphenyl motif serves as a probe for CYP450 metabolic stability studies, particularly for assessing the contribution of aryl fluorine substitution to microsomal half-life [1]. This compound can be used as a reference standard in panels comparing fluorinated vs. non-fluorinated aromatic ketones, providing empirical data to validate computational metabolism predictions and to guide medicinal chemistry decisions on fluorination strategies in lead optimization.

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